molecular formula C19H17N3O4 B10985753 N-[3-(acetylamino)phenyl]-4-hydroxy-7-methoxyquinoline-3-carboxamide

N-[3-(acetylamino)phenyl]-4-hydroxy-7-methoxyquinoline-3-carboxamide

Cat. No.: B10985753
M. Wt: 351.4 g/mol
InChI Key: DXBZWQWPAUPYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Acetylamino)phenyl]-4-hydroxy-7-methoxyquinoline-3-carboxamide is a quinoline-based carboxamide derivative characterized by a 4-hydroxyquinoline core substituted with a 7-methoxy group and an N-acetylamino phenyl moiety at the 3-position.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-7-methoxy-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C19H17N3O4/c1-11(23)21-12-4-3-5-13(8-12)22-19(25)16-10-20-17-9-14(26-2)6-7-15(17)18(16)24/h3-10H,1-2H3,(H,20,24)(H,21,23)(H,22,25)

InChI Key

DXBZWQWPAUPYPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-4-hydroxy-7-methoxyquinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Functional Group Modifications: Introduction of the acetylamino group and the methoxy group can be done through electrophilic aromatic substitution reactions.

    Coupling Reactions: The final step involves coupling the modified quinoline with the appropriate carboxamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-4-hydroxy-7-methoxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinoline ketones.

    Reduction: Formation of quinoline amines.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-hydroxy-7-methoxyquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-4-hydroxy-7-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Compounds

Compound Name (Source) Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features
Target Compound C₂₀H₁₉N₃O₄* 4-hydroxy, 7-methoxy, N-(3-acetylamino phenyl) ~377.39 Quinoline core, carboxamide, polar hydroxy/methoxy groups
(±)-SNAP-7941 () C₃₆H₄₂F₂N₆O₅ Piperidinyl, 3,4-difluorophenyl, methoxymethyl 708.75 MCHR1 antagonist; fluorinated aromatic system
FE@SNAP () C₃₃H₃₇F₃N₆O₅ Fluoroethyl, 3,4-difluorophenyl, methoxymethyl 702.68 Enhanced lipophilicity due to fluoroethyl group; in vivo evaluation
Compound 47 () C₂₇H₃₄N₂OS 4-thioxo, 1-pentyl, N3-(3,5-dimethyladamantyl) 458.64 Thioxo group enhances sulfur-mediated binding; adamantyl increases bulk
3-Amino-N-(3-chloro-4-methoxyphenyl)-... () C₂₁H₂₂ClN₃O₂S Tetrahydrothienoquinoline core, chloro, methoxy, ethyl 415.94 Sulfur-containing core; chloro and methoxy enhance stability

Key Structural Differences:

  • Core Modifications: The target compound retains a classical quinoline core, whereas analogs like FE@SNAP () incorporate pyrimidine derivatives, and the compound in features a tetrahydrothienoquinoline ring system.
  • Substituent Effects : The 4-hydroxy and 7-methoxy groups in the target compound contrast with the 4-thioxo group in Compound 47 (), which may alter hydrogen-bonding capacity and solubility. Fluorinated analogs (e.g., FE@SNAP) exhibit enhanced lipophilicity and blood-brain barrier penetration .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles of Selected Compounds

Compound Name (Source) Target/Activity Potency/IC₅₀ Notes
FE@SNAP () MCHR1 Antagonist Sub-nanomolar In vivo efficacy in rodent models; fluorination enhances stability
(±)-SNAP-7941 () MCHR1 Antagonist ~10 nM Racemic mixture; enantiomer-specific activity
Compound 52 () Not specified N/A Chloro substituent may influence cytotoxicity
Target Compound Hypothesized MCHR1 modulation N/A Structural similarity to FE@SNAP suggests potential receptor affinity

Functional Insights:

  • Receptor Binding: Fluorinated analogs in demonstrate high MCHR1 antagonism, suggesting that the target compound’s quinoline-carboxamide scaffold may share binding interactions, though its lack of fluorine could reduce potency .

Biological Activity

N-[3-(acetylamino)phenyl]-4-hydroxy-7-methoxyquinoline-3-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure, characterized by a quinoline core and various functional groups, suggests significant potential for biological activity, particularly in pharmacological applications. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a complex structure that enhances its biological properties. The systematic name indicates the presence of:

  • Acetylamino group : Potentially increases solubility and bioavailability.
  • Hydroxy group : May contribute to antioxidant properties.
  • Methoxy group : Can enhance lipophilicity and biological activity.

Molecular Formula and Weight

  • Molecular Formula : C₁₉H₁₇N₃O₄
  • Molecular Weight : 351.4 g/mol

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through:

  • Inhibition of Enzymes : Compounds in this class have shown to inhibit key enzymes involved in cancer progression and other diseases.
  • Antioxidant Activity : The hydroxy and methoxy groups may confer protective effects against oxidative stress.
  • Interaction with Cellular Pathways : Studies suggest modulation of pathways such as PI3K-Akt and mTOR, which are critical in cell survival and proliferation.

Anticancer Properties

Numerous studies have explored the anticancer potential of quinoline derivatives. For instance:

  • Cell Viability Studies : this compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
  • Mechanistic Insights : Research indicates that this compound may induce apoptosis in cancer cells through caspase activation pathways.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of quinoline derivatives:

  • Cell Models : In vitro studies using PC12 cells have shown that similar compounds can protect against β-amyloid-induced neurotoxicity, suggesting potential applications in neurodegenerative diseases like Alzheimer's.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesUnique Biological Activity
4-HydroxyquinolineSimple quinoline structureLacks additional substituents
AcetylaminobenzeneBenzene ring with acetylamino groupDifferent biological activity
7-MethoxyquinolineQuinoline with methoxy groupNo carboxamide functionality
4-AminoquinoloneAmino group instead of hydroxyUsed in antimalarial drugs

Case Studies and Research Findings

  • Cytotoxicity Assays : A study demonstrated that this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity.
  • Neuroprotective Mechanism : Another investigation revealed that pretreatment with similar quinoline derivatives significantly restored cell viability in neuronal models exposed to toxic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.